molecular formula C7H3F5S B13906328 2,4-Difluoro-3-trifluoromethylbenzenethiol

2,4-Difluoro-3-trifluoromethylbenzenethiol

Cat. No.: B13906328
M. Wt: 214.16 g/mol
InChI Key: VZPOEMGLDJHIEX-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-trifluoromethylbenzenethiol is an organosulfur compound with the molecular formula C7H3F5S It is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring, along with a thiol group (-SH)

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4-difluoronitrobenzene with trifluoromethylthiolating agents under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments may be employed to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-trifluoromethylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-3-trifluoromethylbenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-trifluoromethylbenzenethiol involves its interaction with molecular targets through its thiol group and fluorinated aromatic ring. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their function. The fluorinated aromatic ring can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

    2,4-Difluorothiophenol: Similar structure but lacks the trifluoromethyl group.

    4-Fluorothiophenol: Contains only one fluorine atom and a thiol group.

    4-Chlorothiophenol: Contains a chlorine atom instead of fluorine.

Uniqueness: 2,4-Difluoro-3-trifluoromethylbenzenethiol is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H3F5S

Molecular Weight

214.16 g/mol

IUPAC Name

2,4-difluoro-3-(trifluoromethyl)benzenethiol

InChI

InChI=1S/C7H3F5S/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2,13H

InChI Key

VZPOEMGLDJHIEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)(F)F)F)S

Origin of Product

United States

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